![molecular formula C17H23N3O2S B11825219 Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a benzo[d]thiazole moiety and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate typically involves the reaction of 2-bromothiazole with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 120°C) for several hours. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The benzo[d]thiazole moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Dimethylformamide (DMF): A common solvent for reactions involving this compound.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine, while oxidation of the benzo[d]thiazole moiety could produce sulfoxides or sulfones.
Scientific Research Applications
Research indicates that tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate has been investigated for various biological activities:
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which could have implications for metabolic disorders and other diseases.
- Receptor Interaction : It interacts with various receptors, potentially influencing signaling pathways relevant to neurological and psychiatric conditions.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease research.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Utilizing appropriate precursors and reaction conditions, the piperidine structure is formed.
- Substitution with Benzo[d]thiazole : The introduction of the benzo[d]thiazole moiety occurs through nucleophilic substitution reactions.
- Carbamate Formation : The final step involves the formation of the carbamate functional group, often using tert-butyl chloroformate as a reagent.
Common reagents include potassium carbonate as a base and dimethylformamide as a solvent.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Case Study 1: Neurological Applications
A study investigated the compound's effects on neurotransmitter receptors linked to anxiety and depression. Results indicated that it may enhance receptor binding affinity, suggesting potential use in treating mood disorders.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited notable activity against several bacterial strains. This finding opens avenues for developing new antimicrobial agents.
Case Study 3: Cancer Research
Research has explored its role in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The results indicate potential as an adjunct therapy in cancer treatment regimens.
Mechanism of Action
The mechanism of action of tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate: Similar in structure but with a thiazole ring instead of a benzo[d]thiazole.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Features a benzo[d]imidazole moiety instead of a benzo[d]thiazole.
Uniqueness
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate is unique due to the presence of the benzo[d]thiazole moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the design of compounds with targeted biological activities and specific material properties.
Biological Activity
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzo[d]thiazole moiety, characterized by the presence of a tert-butyl group attached to a carbamate functional group. Its molecular formula is C16H20N2O2S, with a molecular weight of approximately 347.5 g/mol .
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors influenced by the benzo[d]thiazole moiety. This interaction likely enhances binding affinity and selectivity, leading to various biological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87) cells. The compound induces apoptosis in these cell lines, as evidenced by flow cytometry analyses that reveal increased caspase activity and morphological changes indicative of programmed cell death .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induces apoptosis via caspase activation |
U87 | 45.2 ± 13.0 | Cytotoxic effects observed |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It exhibits inhibitory activity against certain kinases and enzymes involved in cancer progression, including those in the PI3K pathway. This suggests that it may play a role in modulating signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Apoptosis Induction : A study demonstrated that this compound significantly increased apoptosis in MCF cell lines at daily dosages, suppressing tumor growth in vivo .
- Inhibition of PD-L1 : Another research effort identified it as a potential small molecule inhibitor of PD-L1, which plays a crucial role in immune evasion by tumors. Disrupting the PD-1/PD-L1 interaction can enhance T-cell activity against tumors, providing a promising avenue for cancer immunotherapy .
- Microtubule Destabilization : The compound was also evaluated for its ability to destabilize microtubules, which is vital for cancer cell division. Results indicated effective inhibition at concentrations as low as 20 μM .
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-7-6-10-20(11-12)15-19-13-8-4-5-9-14(13)23-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGMOQUVOFZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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